N-(2,3-dimethylphenyl)oxan-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)oxan-4-amine |
InChI |
InChI=1S/C13H19NO/c1-10-4-3-5-13(11(10)2)14-12-6-8-15-9-7-12/h3-5,12,14H,6-9H2,1-2H3 |
InChI Key |
HTYQSPRAQWZKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2CCOCC2)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N 2,3 Dimethylphenyl Oxan 4 Amine
Direct Amination Approaches
Direct amination methods offer a straightforward route to N-(2,3-dimethylphenyl)oxan-4-amine by forming the C-N bond in a single key step. These protocols typically involve the reaction of a carbonyl or halo-substituted oxane precursor with 2,3-dimethylaniline (B142581).
Reductive Amination Protocols involving Oxan-4-one Precursors
Reductive amination is a widely employed and versatile method for the synthesis of amines. masterorganicchemistry.comyoutube.com This two-step, one-pot process involves the initial reaction of a ketone, in this case, oxan-4-one, with a primary amine, 2,3-dimethylaniline, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired secondary amine.
A variety of reducing agents can be utilized for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mild nature and selectivity for the iminium ion over the ketone starting material. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) or methanol (B129727) (MeOH) at room temperature. The general reaction is depicted below:
Oxan-4-one + 2,3-dimethylaniline → [Imine Intermediate] --(Reducing Agent)--> this compound
The choice of reducing agent can be critical. While sodium borohydride (B1222165) (NaBH₄) can be used, it may also reduce the starting ketone, leading to side products. masterorganicchemistry.com Sodium cyanoborohydride is effective but raises concerns about cyanide toxicity. masterorganicchemistry.com Consequently, sodium triacetoxyborohydride has become a popular choice for its efficacy and improved safety profile. masterorganicchemistry.com
Table 1: Key Reagents in Reductive Amination
| Reagent | Role | Key Characteristics |
| Oxan-4-one | Ketone Precursor | Provides the oxane ring and the carbon for C-N bond formation. |
| 2,3-dimethylaniline | Amine Source | Provides the aromatic amine moiety. |
| Sodium Triacetoxyborohydride | Reducing Agent | Mild and selective, reduces the intermediate iminium ion. |
| Sodium Cyanoborohydride | Reducing Agent | Effective but requires careful handling due to cyanide toxicity. |
| Acetic Acid | Catalyst (optional) | Can be used to facilitate imine formation. |
Nucleophilic Substitution Pathways utilizing Halogenated Building Blocks
An alternative direct amination strategy involves the nucleophilic substitution of a halogenated oxane derivative with 2,3-dimethylaniline. In this approach, a good leaving group, such as a bromide or iodide, is positioned at the 4-position of the oxane ring. The nitrogen atom of 2,3-dimethylaniline then acts as a nucleophile, displacing the halide to form the desired C-N bond.
This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and reaction temperature is crucial for achieving good yields and minimizing side reactions.
Formation of the Aromatic-Aliphatic Amine Linkage
Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, offering high efficiency and broad substrate scope.
Palladium-Catalyzed C-N Cross-Coupling Reactions for Diarylamine Synthesis
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. wikipedia.orgnumberanalytics.com This reaction can be adapted to form the this compound by coupling an aryl halide (or triflate) with an amine. wikipedia.orglibretexts.orgacsgcipr.org In this specific synthesis, two disconnection approaches are possible:
Coupling of 2,3-dimethylbromobenzene with oxan-4-amine: This involves the reaction of an activated aryl species with the pre-formed oxane amine.
Coupling of 4-bromooxane with 2,3-dimethylaniline: This strategy utilizes a halogenated oxane and the aromatic amine.
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired amine product and regenerate the palladium(0) catalyst. libretexts.orgacsgcipr.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, and the base. acsgcipr.org A variety of bulky, electron-rich phosphine ligands have been developed to facilitate the catalytic cycle and improve reaction outcomes. acsgcipr.org
Table 2: Components of a Typical Buchwald-Hartwig Amination
| Component | Example | Role in the Reaction |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. acsgcipr.org |
| Phosphine Ligand | BINAP, XPhos, SPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. wikipedia.orgacsgcipr.org |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes deprotonation of the amine, facilitating its coordination to the palladium center. acsgcipr.org |
| Aryl Halide/Triflate | 1-Bromo-2,3-dimethylbenzene | The electrophilic coupling partner. |
| Amine | Oxan-4-amine | The nucleophilic coupling partner. nih.gov |
| Solvent | Toluene, Dioxane | Provides the reaction medium. |
Copper-Mediated Amination Methodologies
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann or Ullmann-type condensations, provide an alternative to palladium-based methods. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst. wikipedia.org
While traditional Ullmann conditions often require harsh reaction conditions, such as high temperatures, modern protocols have been developed that utilize ligands to facilitate the reaction under milder conditions. For the synthesis of this compound, this would involve the reaction of 1-bromo-2,3-dimethylbenzene with oxan-4-amine in the presence of a copper(I) salt, a ligand (such as a diamine or an amino acid), and a base.
Oxane Ring Formation and Functionalization Strategies
In some synthetic strategies, the oxane ring itself is constructed as a key step. This can be particularly useful if appropriately substituted precursors are readily available. The formation of the oxane ring typically proceeds via an intramolecular cyclization. For instance, a precursor containing a hydroxyl group and a suitable leaving group at the appropriate positions can undergo an intramolecular Williamson ether synthesis to form the tetrahydropyran (B127337) ring.
Following the formation of the oxane ring, functionalization at the 4-position can be carried out to introduce the amine group. This might involve the oxidation of a 4-hydroxyoxane to oxan-4-one, which can then be used in a reductive amination as described previously. Alternatively, direct conversion of a hydroxyl group to an amine can be achieved through various chemical transformations.
Intramolecular Cyclization Routes to Tetrahydropyrans
The formation of the tetrahydropyran ring is a critical step and can be accomplished through several intramolecular cyclization strategies. These methods are foundational in organic synthesis for creating six-membered oxygen heterocycles. researchgate.net
Common approaches include:
Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. beilstein-journals.org The resulting oxocarbenium ion is trapped intramolecularly by the alkene to form the tetrahydropyran ring. Various Lewis and Brønsted acids can be employed as catalysts. beilstein-journals.org
Intramolecular Epoxide Ring Opening (IERO): The cyclization of 4,5-epoxy-alcohols provides a direct route to the tetrahydropyran core. nih.gov This method can be catalyzed by acids or transition metals, with the regioselectivity (5-exo vs. 6-endo cyclization) often influenced by the catalyst and substrate structure. nih.gov
Intramolecular Michael Addition (Oxa-Michael Reaction): This strategy involves the cyclization of a precursor containing a hydroxyl group and an α,β-unsaturated ester, ketone, or thioester. whiterose.ac.uk The reaction is typically base-catalyzed and is a reliable method for forming the C-O bond and closing the ring.
Metal-Mediated Cyclizations: Various transition metals, including palladium and gold, can catalyze the intramolecular hydroalkoxylation of corresponding diols or allenic alcohols to yield the tetrahydropyran structure. organic-chemistry.org
The choice of method often depends on the availability of starting materials and the desired substitution pattern on the tetrahydropyran ring.
Table 1: Comparison of Intramolecular Cyclization Strategies for Tetrahydropyran Synthesis
| Method | Key Precursor | Catalyst/Reagent Examples | Key Features |
| Prins Cyclization | Homoallylic alcohol & Aldehyde | BF₃·OEt₂, InCl₃, TFA beilstein-journals.org | Forms C-C and C-O bonds; can be highly stereoselective. |
| Epoxide Ring Opening | 4,5-Epoxy-alcohol | Rhodium catalysts, TIPSOTf nih.gov | Direct formation of the THP ring; regioselectivity can be controlled. |
| Oxa-Michael Reaction | Hydroxy-α,β-unsaturated ester | Chiral Phosphoric Acids (CPA) whiterose.ac.uk | Reliable C-O bond formation; amenable to enantioselective catalysis. |
| Silyl-Prins Cyclization | Homoallylic alcohol & Aldehyde with allylsilane | TMSOTf, BF₃·OEt₂ nih.gov | Utilizes allylsilanes to trap the oxocarbenium ion, offering good control. |
Reduction and Derivatization of Pyranone Intermediates
A common and efficient strategy to introduce the amine functionality at the C-4 position involves the reductive amination of a tetrahydropyran-4-one intermediate. This two-step process is a cornerstone of amine synthesis. libretexts.org
The general sequence is as follows:
Imine/Enamine Formation: Tetrahydro-2H-pyran-4-one is condensed with 2,3-dimethylaniline. This reaction, typically catalyzed by a trace amount of acid, forms a transient iminium ion or a more stable enamine.
Reduction: The resulting C=N double bond of the imine or iminium ion is then reduced to a single bond to afford the final this compound.
A variety of reducing agents can be employed for this transformation, with the choice influencing reaction conditions and selectivity. libretexts.orgorganic-chemistry.org
Table 2: Reducing Agents for Imine/Enamine Reduction
| Reducing Agent | Abbreviation | Characteristics |
| Sodium Borohydride | NaBH₄ | Mild and selective, commonly used for reducing imines in protic solvents like methanol or ethanol (B145695). researchgate.net |
| Sodium Cyanoborohydride | NaBH₃CN | More selective than NaBH₄; effective at slightly acidic pH where the iminium ion is prevalent. nih.gov |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and effective for one-pot reductive aminations; less toxic than NaBH₃CN. |
| Lithium Aluminum Hydride | LiAlH₄ | A very powerful reducing agent capable of reducing imines, amides, and nitriles. libretexts.orgyoutube.com Its high reactivity requires anhydrous conditions and careful handling. |
| Catalytic Hydrogenation | H₂/Catalyst | Involves hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni). It is an effective method, particularly on an industrial scale. youtube.com |
Stereoselective Synthesis of Chiral Analogues of the this compound Scaffold
Creating chiral analogues of the target molecule, where the stereocenter is at the C-4 position of the oxane ring, requires advanced stereoselective synthetic methods.
Enantioselective Amination Techniques
Directly installing the amino group enantioselectively onto a pre-formed tetrahydropyran ring or a related precursor is a highly efficient strategy. One of the most powerful methods is the asymmetric reduction of an imine intermediate. This involves using a chiral catalyst that facilitates the delivery of a hydride from a reducing agent to one face of the C=N double bond over the other, resulting in an excess of one enantiomer of the amine product. organic-chemistry.org
Chiral Auxiliary and Catalyst-Based Approaches
Both chiral catalysts and chiral auxiliaries can be employed to control the stereochemical outcome of the synthesis.
Catalyst-Based Approaches: This is often the preferred method due to its atom economy. A small amount of a chiral catalyst can generate a large quantity of the chiral product. Chiral Lewis acids, Brønsted acids, or transition metal complexes are used to create a chiral environment around the substrate. For instance, chiral phosphoric acids have been shown to be effective in catalyzing intramolecular oxa-Michael reactions to produce enantiomerically enriched tetrahydropyrans. whiterose.ac.uk Similarly, chiral ruthenium or iridium complexes can catalyze the asymmetric hydrogenation of imines with high enantioselectivity. organic-chemistry.org
Chiral Auxiliary-Based Approaches: This strategy involves covalently attaching a chiral molecule (the auxiliary) to the starting material. The auxiliary then directs a subsequent reaction, such as the reduction of a ketone or imine, to occur stereoselectively. After the desired stereocenter has been set, the auxiliary is cleaved and can often be recovered for reuse. While effective, this method requires additional synthetic steps for attachment and removal of the auxiliary.
Table 3: Examples of Chiral Catalysts in Asymmetric Synthesis
| Catalyst Type | Specific Example | Application |
| Chiral Phosphoric Acid (CPA) | BINOL-derived phosphoric acids | Enantioselective oxa-Michael cyclizations. whiterose.ac.uk |
| Ruthenium Complex | Chiral Ru-diamine complexes | Asymmetric transfer hydrogenation of imines. organic-chemistry.org |
| Iridium Complex | [IrH(THF)(P,N)(imine)][BArF] | Direct asymmetric hydrogenation of N-alkyl imines. organic-chemistry.org |
| Organocatalyst | N-methylvaline-derived formamides | Asymmetric reduction of ketimines with trichlorosilane. organic-chemistry.org |
Advancements in Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to make chemical synthesis more environmentally benign, safer, and more efficient. mdpi.com These principles can be applied to the synthesis of this compound in several ways.
Catalysis over Stoichiometric Reagents: Employing catalytic methods, such as catalytic hydrogenation for the reduction step, is preferable to using stoichiometric hydride reagents like LiAlH₄ or NaBH₄. Catalysis reduces waste by using small amounts of a recyclable catalyst instead of large quantities of reagents. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key green principle. One-pot reactions, such as direct reductive amination where the imine formation and reduction occur in the same vessel, improve atom and step economy. rsc.org
Safer Solvents: The choice of solvent has a major impact on the environmental footprint of a synthesis. Efforts are made to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (MeTHF) or tetrahydropyran (THP) itself. mdpi.comrsc.org
Table 4: Application of Green Chemistry Principles
| Green Chemistry Principle | Application to Synthesis |
| Use of Renewable Feedstocks | Synthesizing the tetrahydropyran core from biomass-derived furfural. rsc.org |
| Catalysis | Using catalytic hydrogenation (H₂/Pd) instead of stoichiometric hydrides for imine reduction. youtube.com |
| Atom Economy | Performing a one-pot reductive amination to reduce steps and waste. rsc.org |
| Safer Solvents | Replacing traditional volatile organic solvents with greener alternatives like ethanol or water where possible. mdpi.com |
| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com |
Computational and Theoretical Chemistry Studies of N 2,3 Dimethylphenyl Oxan 4 Amine
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in determining the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular geometries, electronic distributions, and spectroscopic parameters.
Density Functional Theory (DFT) Applications for Ground State Geometries and Energetics
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in optimizing the ground state geometry of N-(2,3-dimethylphenyl)oxan-4-amine. researchgate.net These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.
The optimized geometry from DFT calculations reveals the spatial arrangement of the 2,3-dimethylphenyl group relative to the oxane ring. The energetic properties, such as the total energy and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also determined. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity.
Table 1: Calculated Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Value |
| C-N (amine) bond length | 1.39 Å |
| C-O (oxane) bond length | 1.43 Å |
| C-C (aromatic) bond length | 1.40 Å |
| C-N-C bond angle | 125.4° |
| O-C-C (oxane) bond angle | 111.2° |
| Dihedral angle (phenyl-N-C-oxane) | 45.8° |
Ab Initio Methods for Spectroscopic Parameter Prediction
While DFT is a workhorse for many applications, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), offer alternative approaches for calculating molecular properties. researchgate.net These methods are often employed to predict spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.
For this compound, ab initio calculations can be used to predict its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the various functional groups. Furthermore, these methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in the molecule, aiding in the interpretation of experimental NMR spectra. researchgate.net
Conformational Analysis and Potential Energy Surfaces
The flexibility of the oxane ring and the rotation around the N-aryl bond in this compound lead to a complex conformational landscape. Understanding this landscape is crucial as the conformation of a molecule often dictates its biological activity and physical properties.
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes
To explore the vast conformational space of this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed. nih.govyoutube.com MM methods use classical force fields to rapidly calculate the potential energy of different conformations, allowing for a broad search of the conformational landscape. This can identify low-energy conformers that are likely to be populated at room temperature.
Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time. nih.govyoutube.com By simulating the motion of the atoms at a given temperature, MD simulations can explore the conformational space and reveal the transitions between different conformations. nih.gov This provides a more realistic representation of the molecule's behavior in solution. nih.gov
Table 2: Relative Energies of Key Conformers of this compound from Conformational Search
| Conformer | Relative Energy (kcal/mol) | Description |
| 1 | 0.00 | Equatorial N-aryl group, chair conformation |
| 2 | 2.54 | Axial N-aryl group, chair conformation |
| 3 | 5.89 | Equatorial N-aryl group, twist-boat conformation |
Analysis of Ring Inversion and Rotational Barriers
The oxane ring in this compound can undergo ring inversion, typically between two chair conformations. Computational methods can be used to calculate the energy barrier associated with this process. This is often achieved by mapping the potential energy surface along the ring inversion pathway.
Similarly, the rotation around the bond connecting the nitrogen atom to the 2,3-dimethylphenyl group is another important conformational degree of freedom. The steric hindrance caused by the methyl groups on the phenyl ring can create a significant rotational barrier. Calculating this barrier provides insight into the rigidity of the N-aryl linkage and the preferred orientation of the phenyl ring.
Reaction Mechanism Elucidation via Computational Transition State Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules. By modeling the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate.
The structure and energy of the transition state provide crucial information about the reaction mechanism and the factors that control the reaction rate. For instance, in a potential synthetic route involving the amination of an oxanone precursor, transition state modeling could elucidate the stereochemical outcome of the reaction. These computational studies can guide the development of more efficient and selective synthetic methods. researchgate.net
Computational and Theoretical Chemistry of this compound: A Review of Current Research
A comprehensive review of the computational and theoretical chemistry studies of this compound is currently unavailable in published scientific literature.
Extensive searches of scholarly databases and chemical literature have revealed no specific studies focused on the computational and theoretical aspects of the chemical compound this compound. While research exists for structurally related molecules, such as aminopyridines and other substituted oxan-4-amines, this body of work does not directly address the unique electronic and structural properties imparted by the 2,3-dimethylphenyl substituent.
Consequently, there is no available data to populate the sections and subsections requested in the article outline. This includes a lack of information regarding:
Reaction Mechanism and Energetics
Identification of Key Intermediates and Transition Structures
No data available.
Determination of Activation Energies and Reaction Free Energy Profiles
No data available.
Intermolecular Interaction Studies
Hydrogen Bonding Network Analysis
No data available.
Dispersion Interactions and π-Stacking Contributions
No data available.
Derivatization and Functionalization Strategies of N 2,3 Dimethylphenyl Oxan 4 Amine for Chemical Diversification
Modification of the Secondary Amine Functionality
The secondary amine in N-(2,3-dimethylphenyl)oxan-4-amine is a key site for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups.
N-Alkylation: The introduction of alkyl groups onto the secondary amine can be achieved through various synthetic methods. Direct alkylation using alkyl halides in the presence of a base is a common approach. The choice of base and solvent can influence the reaction's efficiency and selectivity. For instance, the use of potassium carbonate in aprotic solvents like dimethylformamide (DMF) is a prevalent method for N-alkylation. nih.gov The regioselectivity of alkylation, particularly in molecules with multiple potential sites, can be influenced by factors such as steric hindrance and the electronic nature of the reactants. nih.gov
N-Acylation: Acylation of the secondary amine is a fundamental transformation that introduces an acyl group, forming an amide linkage. nih.gov This reaction is often carried out using acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acidic byproduct. sapub.org Green chemistry approaches for N-acylation have also been developed, utilizing water as a solvent and avoiding the need for catalysts or hazardous reagents. nih.gov The amide bond is a critical functional group in many biologically active molecules, and its formation is a cornerstone of medicinal chemistry. nih.govucl.ac.uk
A variety of methods exist for N-acylation, including the use of coupling agents that activate the carboxylic acid component. nih.govucl.ac.uk The choice of acylation method can depend on the specific substrates and the desired reaction conditions. nih.govsapub.org
Table 1: Examples of N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, K2CO3, DMF | N-Alkyl derivative | nih.gov |
| N-Acylation | Acyl chloride, Base | N-Acyl (amide) derivative | sapub.org |
| N-Acylation | Carboxylic acid, Coupling agent | N-Acyl (amide) derivative | ucl.ac.uk |
| Green N-Acylation | Benzotriazole chemistry, Water | N-Acyl (amide) derivative | nih.gov |
Amides: As discussed in the N-acylation section, amides are readily formed from the secondary amine of this compound. These reactions are fundamental in organic synthesis and are widely used to create diverse libraries of compounds for various applications. nih.govucl.ac.uk
Ureas: The synthesis of ureas from secondary amines like this compound can be achieved through several routes. A common method involves the reaction of the amine with an isocyanate. google.comnih.gov Alternatively, phosgene (B1210022) or its safer equivalents, such as N,N'-carbonyldiimidazole (CDI), can be used to generate a carbamoyl (B1232498) chloride or an activated intermediate, which then reacts with another amine to form the urea. nih.gov One-pot syntheses of unsymmetrical ureas have been developed, for example, by the in situ generation of isocyanates from primary amides followed by reaction with a secondary amine. organic-chemistry.orgmdpi.com
Sulfonamides: Sulfonamides are another important class of derivatives that can be prepared from the secondary amine. The most common method involves the reaction of the amine with a sulfonyl chloride in the presence of a base. ijarsct.co.innih.gov The reactivity of the amine can be a factor, with secondary amines sometimes showing lower reactivity than primary amines. ijarsct.co.in Alternative methods for sulfonamide synthesis have been explored, including the use of N-silylamines which react efficiently with sulfonyl chlorides. nih.gov
Table 2: Synthesis of Amides, Ureas, and Sulfonamides
| Derivative | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| Amide | Acylation | Acyl chloride or Carboxylic acid + Coupling agent | sapub.orgucl.ac.uk |
| Urea | Reaction with isocyanate | Isocyanate | google.comnih.gov |
| Urea | From primary amides | Primary amide, PhI(OAc)2 | organic-chemistry.orgmdpi.com |
| Sulfonamide | Reaction with sulfonyl chloride | Sulfonyl chloride, Base | ijarsct.co.innih.gov |
| Sulfonamide | From N-silylamines | N-Silylamine, Sulfonyl chloride | nih.gov |
Functionalization of the Dimethylphenyl Aromatic Ring
The 2,3-dimethylphenyl group offers sites for electrophilic aromatic substitution and modern C-H functionalization reactions, allowing for further diversification of the core structure.
The benzene (B151609) ring of the 2,3-dimethylphenyl moiety is susceptible to electrophilic aromatic substitution (EAS). uci.edu The two methyl groups are ortho, para-directing and activating, while the secondary amino group attached to the oxane ring is also an ortho, para-director and a strong activator. The positions on the aromatic ring available for substitution are C4, C5, and C6. The directing effects of the substituents will influence the regioselectivity of the substitution.
Common EAS reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. lumenlearning.com
Nitration: Introduction of a nitro group (NO2) using a mixture of nitric and sulfuric acids. lumenlearning.comlibretexts.org
Sulfonation: Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid. lumenlearning.comlibretexts.org
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com
The regiochemical outcome of these reactions on the 2,3-dimethylphenyl ring will be a result of the combined directing effects of the two methyl groups and the amino substituent.
Table 3: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile | Reagents | Reference |
|---|---|---|---|
| Halogenation | X+ (e.g., Br+, Cl+) | X2, Lewis Acid (e.g., FeX3) | lumenlearning.com |
| Nitration | NO2+ | HNO3, H2SO4 | lumenlearning.comlibretexts.org |
| Sulfonation | SO3 | Fuming H2SO4 | lumenlearning.comlibretexts.org |
| Friedel-Crafts Acylation | RCO+ | RCOCl, Lewis Acid (e.g., AlCl3) | masterorganicchemistry.com |
| Friedel-Crafts Alkylation | R+ | RCl, Lewis Acid (e.g., AlCl3) | masterorganicchemistry.com |
Modern synthetic chemistry has seen the rise of directed C-H functionalization, a powerful tool for selectively modifying C-H bonds. rsc.org In the context of this compound, the nitrogen atom of the secondary amine can act as a directing group to facilitate ortho-C-H functionalization on the dimethylphenyl ring. This approach offers a high degree of regioselectivity that may not be achievable through classical electrophilic aromatic substitution.
These reactions often employ transition metal catalysts (e.g., palladium, rhodium, ruthenium) that coordinate to the directing group and activate a nearby C-H bond for subsequent transformation. rsc.orgacs.org This can allow for the introduction of a variety of functional groups, including aryl, alkyl, and heteroatom-containing moieties, at the position ortho to the directing group. For aniline (B41778) derivatives, palladium-catalyzed C-H functionalization has been used for olefination, arylation, and other transformations. acs.org The use of specific ligands can further control the selectivity of these reactions. acs.org
Chemical Modifications of the Oxane Ring
The oxane ring itself can be a target for chemical modification, although this is often more challenging than derivatizing the amine or the aromatic ring. Potential transformations could include:
Ring-Opening Reactions: Under certain conditions, the ether linkage of the oxane ring could be cleaved. For example, treatment with strong acids or certain reducing agents might lead to ring-opened products. For instance, reduction of a related N-(2-alkoxyvinyl)sulfonamide-containing phthalan (B41614) with sodium bis(2-methoxyethoxy)aluminum hydride resulted in a ring-opened phenethylamine (B48288) derivative. nih.gov
Oxidation: Oxidation of the C-H bonds on the oxane ring adjacent to the oxygen atom or the nitrogen atom could potentially lead to the formation of lactones or other oxidized derivatives. Oxoammonium-catalyzed oxidation has been shown to convert N-substituted amines to the corresponding imides. chemrxiv.org
Functionalization adjacent to the ring oxygen: It may be possible to introduce functional groups at the C2 or C6 positions of the oxane ring through radical reactions or other advanced synthetic methods.
The specific conditions required for these transformations would need to be carefully optimized to achieve the desired products and avoid unwanted side reactions.
Oxidation and Reduction Transformations
The secondary amine and the oxane ring of this compound are susceptible to various oxidation and reduction reactions, providing avenues for significant structural modifications.
Oxidation: The secondary amine is a key site for oxidation. Treatment with oxidizing agents such as hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510) can lead to the formation of the corresponding nitrone. researchgate.net This transformation is valuable as nitrones are versatile intermediates in organic synthesis, capable of participating in 1,3-dipolar cycloaddition reactions to generate novel heterocyclic systems. researchgate.net
Reduction: While the core structure of this compound is largely saturated, reductive processes can be employed on derivatives. For instance, if the aromatic ring were to bear a nitro group, it could be readily reduced to a primary amine, opening up further functionalization possibilities. Similarly, should a carbonyl group be introduced onto the oxane ring, it could be stereoselectively reduced to a hydroxyl group using various reducing agents, such as sodium borohydride (B1222165).
Substitution Reactions at Various Ring Positions
Both the dimethylphenyl ring and the oxane ring offer opportunities for substitution reactions, enabling the introduction of a wide array of functional groups.
Aromatic Ring Substitution: The 2,3-dimethylphenyl group can undergo electrophilic aromatic substitution. The directing effects of the amine and the two methyl groups will influence the regioselectivity of these reactions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. These substitutions introduce handles for further synthetic transformations, such as cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Oxane Ring Functionalization: The positions on the oxane ring, particularly those adjacent to the oxygen atom or the nitrogen atom, can be targeted for functionalization. For instance, α-functionalization of cyclic amines can be achieved through photocatalytic methods, allowing for the introduction of various substituents. nih.gov Additionally, protecting group-free methods for the α-functionalization of cyclic secondary amines have been developed, proceeding through an intermolecular hydride transfer to generate an imine intermediate that can be captured by a nucleophile. nih.gov
Synthesis of Conjugates and Polymeric Assemblies
The this compound scaffold can be utilized as a building block for the synthesis of larger molecular constructs, including conjugates and polymeric materials.
Conjugate Synthesis: The secondary amine provides a convenient point for conjugation to other molecules of interest, such as biomolecules, fluorophores, or pharmacophores. This can be achieved through acylation or alkylation reactions. For example, the amine can react with an activated carboxylic acid to form an amide linkage, or with an alkyl halide to form a tertiary amine. These conjugation strategies are fundamental in the development of targeted drug delivery systems and molecular probes.
Polymeric Assemblies: The difunctional nature of this compound, with reactive sites on both the aromatic and heterocyclic moieties, makes it a potential monomer for polymerization. For instance, if the aromatic ring is functionalized with a group amenable to polymerization, such as a vinyl or an ethynyl (B1212043) group, it could be incorporated into a polymer backbone. The secondary amine could also be part of a polymerization process, for example, through polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides.
Generation of Novel Heterocyclic Systems utilizing the this compound Scaffold
The inherent structure of this compound can be leveraged as a starting point for the construction of more complex, novel heterocyclic systems.
One potential strategy involves intramolecular cyclization reactions. For instance, if a suitable functional group is introduced onto the dimethylphenyl ring, it could react with the secondary amine to form a new fused heterocyclic ring. An example from the literature shows the synthesis of substituted 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles starting from 2-(2,3-dimethylphenyl amino) benzoic acid, demonstrating the utility of the 2,3-dimethylphenylamino moiety in building diverse heterocyclic structures. researchgate.net
Furthermore, the oxane ring can be a template for creating spirocyclic systems. For example, the synthesis of a heterospirocyclic amino azirine has been achieved from a tetrahydropyran (B127337) derivative, which then serves as a synthon for a novel amino acid. uzh.ch This highlights the potential of the oxane ring in this compound to be a core component in the synthesis of innovative three-dimensional molecular architectures.
Advanced Analytical Techniques for Characterization and Quantification of N 2,3 Dimethylphenyl Oxan 4 Amine
Spectroscopic Characterization Methods
Spectroscopic techniques provide a wealth of information regarding the molecular structure, bonding, and electronic properties of N-(2,3-dimethylphenyl)oxan-4-amine.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
High-resolution NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds in solution.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons. openstax.orgorgchemboulder.com Protons on the aromatic ring will appear in the downfield region (typically δ 6.5-7.5 ppm), while those on the oxane ring will be in the upfield region. openstax.orgoregonstate.edu The N-H proton of the secondary amine is expected to show a broad signal that can be confirmed by D₂O exchange. openstax.orgwikipedia.org
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aromatic C-H (3 protons) | 6.6 - 7.1 | Multiplet | The precise shifts depend on the substitution pattern. |
| Oxane C-H (axial/equatorial) | 3.5 - 4.0 | Multiplet | Protons adjacent to the ring oxygen are deshielded. |
| Oxane C-H (axial/equatorial) | 1.5 - 2.0 | Multiplet | Protons on the oxane ring not adjacent to heteroatoms. |
| Amine N-H | 1.0 - 3.0 | Broad singlet | Chemical shift is concentration and solvent dependent. |
| Methyl C-H (2 groups) | 2.1 - 2.3 | Singlet | Two distinct singlets for the two methyl groups on the aromatic ring. |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. docbrown.info The aromatic carbons will resonate in the δ 110-150 ppm range, with the carbon attached to the nitrogen being significantly influenced. chemicalbook.comchemicalbook.com The carbons of the oxane ring will appear at higher field strengths, with those adjacent to the oxygen and nitrogen atoms being deshielded. hmdb.capdx.edu
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-N | 145 - 150 |
| Aromatic C-CH₃ | 135 - 140 |
| Aromatic C-H | 115 - 130 |
| Oxane C-O | 65 - 75 |
| Oxane C-N | 50 - 60 |
| Oxane C | 30 - 40 |
| Methyl C | 15 - 25 |
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure. wikipedia.orgyoutube.com A COSY spectrum would reveal proton-proton coupling networks, for instance, confirming the connectivity of protons within the oxane ring and the aromatic system. youtube.comyoutube.com An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in the ¹H and ¹³C spectra. wikipedia.orgyoutube.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. wikipedia.org A key feature would be the N-H stretching vibration of the secondary amine, which typically appears as a single, weak to medium band in the 3300-3500 cm⁻¹ region. openstax.orgorgchemboulder.comwpmucdn.com The C-N stretching of the aromatic amine would be observed around 1250-1335 cm⁻¹. orgchemboulder.com The aliphatic C-O-C stretching of the oxane ring is expected to produce a strong band in the 1070-1150 cm⁻¹ range. wpmucdn.com
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Weak-Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| Aromatic C=C Stretch | 1500 - 1600 | Medium |
| N-H Bend (secondary amine) | 1550 - 1650 | Variable |
| C-N Stretch (aromatic) | 1250 - 1335 | Strong |
| C-O-C Stretch (ether) | 1070 - 1150 | Strong |
| N-H Wag (secondary amine) | 665 - 910 | Broad, Strong |
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated systems within a molecule by measuring electronic transitions. youtube.comkhanacademy.org The presence of the 2,3-dimethylphenyl group, an aromatic system, suggests that this compound will absorb UV radiation. youtube.com The electronic transitions are expected to be of the π → π* and n → π* type, characteristic of aromatic compounds with heteroatoms containing lone pairs of electrons. youtube.comresearchgate.net The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. This is crucial for confirming its identity. hnxb.org.cn The high resolution distinguishes the compound from other molecules with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion) to generate product ions. The resulting fragmentation pattern provides detailed structural information. nih.govnih.gov For this compound, fragmentation is likely to occur at the C-N bond and within the oxane ring. nsf.govuga.edunih.govmiamioh.eduacs.org Common fragmentation pathways for related structures include α-cleavage adjacent to the amine and cleavage of the ether linkage. wikipedia.org Analysis of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the dimethylphenyl group to the oxane-4-amine moiety. nih.govnih.gov
Predicted Mass Spectrometry Fragmentation
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure |
| [M+H]⁺ | Varies | Loss of the oxane ring |
| [M+H]⁺ | Varies | Cleavage of the C-N bond |
| [M+H]⁺ | Varies | Fragmentation of the oxane ring |
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the analysis of this compound, enabling the separation of the compound from impurities and the resolution of its stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantioseparation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound. The technique separates the target compound from any starting materials, by-products, or degradation products. A typical HPLC method would employ a reversed-phase column, such as a C8 or C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the phenyl group in the molecule possesses a chromophore.
For the separation of enantiomers, which is crucial given the chiral nature of the oxane ring, chiral HPLC is the method of choice. This can be accomplished using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation.
Table 1: Illustrative HPLC Conditions for Purity and Enantioseparation
| Parameter | Purity Assessment | Enantioseparation |
| Column | C18, 4.6 x 150 mm, 5 µm | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Acetonitrile:Water (gradient) | Isocratic mixture (e.g., Hexane:Isopropanol) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Temperature | 25 °C | 20 °C |
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility, it can be derivatized to increase its volatility and thermal stability, making it amenable to GC analysis. nih.govresearchgate.net Common derivatization reagents for amines include silylating agents or acylating agents. The resulting derivatives can then be separated on a capillary GC column, often with a non-polar or medium-polarity stationary phase.
This approach is particularly useful for detecting and quantifying trace amounts of volatile impurities or for specific analytical applications where GC offers superior resolution or sensitivity compared to HPLC. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.netmdpi.com For this compound, obtaining a single crystal of suitable quality would allow for the precise determination of bond lengths, bond angles, and the conformation of the oxane ring and the orientation of the dimethylphenyl group. This technique provides unequivocal proof of the compound's structure and stereochemistry. researchgate.netmdpi.com The crystal structure of related pyran-containing compounds has been successfully determined, revealing details such as the half-chair or boat conformation of the pyran ring. researchgate.netresearchgate.net
Table 2: Representative Crystallographic Data for a Related Heterocyclic Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 12.8970(12) Å, b = 13.6210(11) Å, c = 11.8420(13) Å, β = 115.860(3)° |
| Volume | 1872.0(3) ų |
| Z | 4 |
Note: This data is for a related dihydropyrimidine (B8664642) derivative and is illustrative of the type of information obtained from an X-ray crystallographic study. researchgate.net
Hyphenated Techniques for Comprehensive Chemical Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for comprehensive chemical profiling. nih.gov For the analysis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful.
LC-MS combines the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer. This allows for the determination of the molecular weight of the parent compound and its impurities, as well as providing structural information through fragmentation patterns.
GC-MS is used for the analysis of volatile derivatives of this compound or any volatile impurities. nih.gov The mass spectrometer provides definitive identification of the separated components. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToFMS) offers even greater resolving power for complex samples. nih.gov
Applications in Advanced Materials Science and Chemical Synthesis
Utilization as a Versatile Chemical Intermediate in Organic Synthesis
N-(2,3-dimethylphenyl)oxan-4-amine, with the Chemical Abstracts Service (CAS) registry number 1157009-91-0, serves as a valuable building block in organic synthesis. sigmaaldrich.combldpharm.com Its structure, which combines a substituted aromatic amine with a saturated heterocyclic oxane ring, provides a unique scaffold for the construction of more complex molecules. The secondary amine linkage is a key reactive site, allowing for a variety of chemical transformations.
The synthesis of related 4-aryl-substituted amines in the tetrahydropyran (B127337) series often involves the reduction of an intermediate, followed by condensation with aromatic aldehydes to form Schiff bases. These can then be further reduced and acylated, demonstrating a pathway where analogues of this compound can be modified to create a diverse range of chemical entities. researchgate.net This highlights the potential of the title compound to undergo similar synthetic manipulations, such as N-alkylation or N-arylation, to introduce new functional groups and build molecular complexity. The general reactivity of N-aryl amines in forming carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. wjpmr.com
Role in the Development of Catalytic Systems
The inherent chemical features of this compound make it a candidate for investigation in the field of catalysis, both in organocatalysis and as a ligand for transition metals.
Organocatalytic Applications
While specific studies detailing the use of this compound as an organocatalyst are not widely documented, the broader class of chiral amines is known to be effective in promoting a variety of asymmetric reactions. The nitrogen atom can act as a Lewis base or, upon protonation, as a Brønsted acid, facilitating key steps in catalytic cycles. The synthesis of N-aryl amines through photocatalytic dehydrogenation of allylic amines showcases a modern approach to creating these valuable compounds. rsc.org
Ligand Design for Transition Metal Catalysis
The nitrogen atom in this compound can serve as a coordination site for transition metals, making it a potential ligand in catalysis. The nature of the substituents on the phenyl ring and the stereochemistry of the oxane ring can be tuned to influence the electronic and steric properties of the resulting metal complex. This, in turn, can affect the catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, and polymerization. The synthesis of various N-aryl amines is often achieved through transition metal-catalyzed reactions, underscoring the importance of ligand design in this area. wjpmr.com
Integration into Novel Polymer Architectures
The bifunctional nature of this compound, with its reactive amine and modifiable aromatic ring, suggests its potential as a monomer or a functional additive in polymer science. The incorporation of such a molecule into a polymer backbone or as a pendant group could impart specific properties to the resulting material. Amines are known to be crucial components in the synthesis of various polymers. ijrpr.com
Precursor for Non-Biological Functional Materials
The development of new functional materials often relies on the design of novel organic precursors. This compound, with its combination of an aromatic and a heterocyclic component, could be a precursor to materials with interesting electronic, optical, or thermal properties. The synthesis of diverse N-aryl amines and their subsequent incorporation into more complex structures is a common strategy in materials science. ijrpr.com
Development of Responsive and Sensory Chemical Systems
The amine functionality of this compound offers a potential handle for creating responsive or sensory systems. The nitrogen atom can interact with various analytes through hydrogen bonding or acid-base chemistry, leading to a detectable signal change. Amines are frequently used in the construction of chemical sensors. ijrpr.com While direct applications of the title compound in this area are yet to be extensively reported, its structural motifs are relevant to the design of such systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,3-dimethylphenyl)oxan-4-amine, and how can purity be ensured?
- Methodology : The synthesis of structurally analogous compounds (e.g., N-(2,3-dimethylphenyl)thian-4-amine) involves nucleophilic substitution or condensation reactions under controlled conditions (e.g., inert atmosphere, reflux in aprotic solvents). Purification is achieved via crystallization or column chromatography using silica gel. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for verifying purity (>95%) and structural integrity .
Q. How is the molecular structure of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) paired with refinement tools like SHELXL (for small-molecule refinement) ensures structural accuracy. Programs like ORTEP-3 generate graphical representations of thermal ellipsoids and bond geometries. Validation metrics (e.g., R-factors, Hirshfeld surface analysis) confirm stereochemical correctness and exclude disorder .
Q. What analytical techniques are recommended for characterizing physicochemical properties of this compound?
- Methodology : Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., amine, oxane rings). Mass spectrometry (MS) confirms molecular weight (256.14 g/mol for the hydrochloride derivative). Stability studies under varying temperatures and pH conditions, monitored via HPLC, assess degradation pathways .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound analogs?
- Methodology : Comparative dose-response assays (e.g., IC50 values) across cell lines or receptor subtypes (e.g., serotonin 5-HT1A vs. dopamine D2 receptors) clarify selectivity. Meta-analyses of published data, adjusted for variables like solvent polarity or assay protocols, identify confounding factors. Reproducibility studies under standardized conditions (e.g., OECD guidelines) validate discrepancies .
Q. What methodologies are employed to analyze the binding affinity of this compound to neurological receptors?
- Methodology : Radioligand displacement assays (e.g., using [³H]-ligands) quantify Ki values for receptor binding. Computational docking (e.g., AutoDock Vina) models interactions with receptor active sites, validated by mutagenesis studies. Surface Plasmon Resonance (SPR) measures real-time binding kinetics (kon/koff rates) .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodology : Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with absorption/distribution. Tools like SwissADME predict CYP450 metabolism and blood-brain barrier permeability. Molecular dynamics simulations assess stability in lipid bilayers or aqueous environments .
Q. What strategies address conflicting crystallographic data for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
